1-Methoxycyclopropane-1-carboxylic acid
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Overview
Description
1-Methoxycyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . This compound is characterized by a cyclopropane ring substituted with a methoxy group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-methoxycyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of the resulting γ-substituted amino acid derivatives .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis methods mentioned above can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
1-Methoxycyclopropane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or alkanes .
Scientific Research Applications
1-Methoxycyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: Research on this compound includes its potential use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-methoxycyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes that catalyze reactions involving cyclopropane rings. For example, cyclopropane fatty acid synthase can convert the compound into cyclopropane-containing fatty acids, which play a role in membrane structure and function .
The compound’s effects are mediated through its ability to undergo various chemical transformations, such as oxidation and reduction, which can alter its structure and reactivity. These transformations enable the compound to participate in a wide range of biochemical processes and pathways .
Comparison with Similar Compounds
1-Methoxycyclopropane-1-carboxylic acid can be compared with other similar compounds, such as 1-methylcyclopropane-1-carboxylic acid and 1-aminocyclopropane-1-carboxylic acid .
1-Methylcyclopropane-1-carboxylic acid: This compound has a similar cyclopropane ring structure but with a methyl group instead of a methoxy group.
1-Aminocyclopropane-1-carboxylic acid: This compound contains an amino group instead of a methoxy group and is a key intermediate in the biosynthesis of the plant hormone ethylene.
The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific research applications and synthetic methodologies .
Properties
IUPAC Name |
1-methoxycyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOWDCXQUZLJRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626066 |
Source
|
Record name | 1-Methoxycyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100683-08-7 |
Source
|
Record name | 1-Methoxycyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxycyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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